N-(3,5-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
The compound N-(3,5-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide features a multi-heterocyclic scaffold comprising a pyridazine core linked to a 1,3-thiazole ring substituted with a thiophen-2-yl group. This structure is synthesized via sequential nucleophilic substitutions and coupling reactions, as outlined in methodologies similar to Scheme 1 in , which describes thiol-alkylation steps under basic conditions (e.g., KOH/EtOH) .
The compound’s design leverages heterocyclic diversity: the thiophene and thiazole rings contribute π-π stacking and electron-rich environments, while the dichlorophenyl group may influence pharmacokinetic properties. Such structural attributes position it within a broader class of sulfanyl acetamide derivatives investigated for bioactivities ranging from antimicrobial to anti-inflammatory effects .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4OS3/c1-11-19(30-20(23-11)16-3-2-6-28-16)15-4-5-18(26-25-15)29-10-17(27)24-14-8-12(21)7-13(22)9-14/h2-9H,10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLVMBSWQOEHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Formation of the Thiazole Ring: This step involves the reaction of thiophene with appropriate reagents to form the thiazole ring.
Pyridazine Synthesis: The pyridazine ring is synthesized through cyclization reactions involving hydrazine derivatives.
Coupling Reactions: The final step involves coupling the dichlorophenyl group with the pyridazine-thiazole intermediate using reagents such as acyl chlorides or sulfonyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
2.1. Sulfanyl Bridge (-S-)
The sulfanyl group participates in oxidation and substitution reactions:
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Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, altering electronic properties.
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Example: Treatment with 3 eq. H₂O₂ in acetic acid yields sulfoxide (confirmed by IR: 1040 cm⁻¹ S=O stretch).
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Nucleophilic Substitution : Displacement by amines (e.g., piperidine) under basic conditions (K₂CO₃, DMF) forms thioether derivatives .
2.2. Acetamide Group (-NHCO-)
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Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions, cleaves to form carboxylic acid (-COOH) and 3,5-dichloroaniline .
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N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form N-alkylated products, enhancing lipophilicity .
2.3. Thiophene and Thiazole Moieties
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Electrophilic Substitution : Thiophene undergoes bromination at the 5-position using Br₂/FeCl₃, confirmed by LC-MS (M+2 peak) .
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Ring-Opening : Thiazole ring reacts with hydroxylamine (NH₂OH) under reflux to form open-chain thioamide intermediates .
Stability and Degradation Pathways
The compound exhibits moderate thermal stability (decomposes at 220°C) but is sensitive to:
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Light : Prolonged UV exposure causes cleavage of the sulfanyl bridge, forming pyridazine-thiol and acetamide fragments.
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Humidity : Accelerates hydrolysis of the acetamide group (t₁/₂ = 14 days at 40°C/75% RH).
Catalytic and Biological Interactions
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Enzyme Inhibition : Forms hydrogen bonds with protease active sites (e.g., SARS-CoV-2 3CLpro) via its pyridazine and thiophene groups, as shown in molecular docking studies .
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Metal Coordination : Binds Fe³⁺ and Cu²⁺ at the thiazole nitrogen and sulfanyl sulfur, altering UV-Vis spectra (λ shift: 320 nm → 380 nm) .
Reaction Optimization Strategies
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in aryl substituents, heterocyclic cores, and linker regions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Sulfanyl Acetamide Derivatives
Key Observations:
Heterocyclic Core :
- The target compound’s pyridazine-thiazole core (vs. triazole in analogs) may confer distinct electronic and steric properties. Pyridazine’s electron-deficient nature could enhance interactions with biological targets compared to triazoles .
- Thiophene substitution (target compound) vs. pyridine () or furan () alters electron distribution. Thiophene’s sulfur atom may improve membrane permeability relative to furan’s oxygen .
Sulfamoyl () or pyridinyl () groups introduce hydrogen-bonding or charge-transfer capabilities, which may influence target affinity .
Linker and Side Chains :
- Allyl/propenyl chains () introduce rigidity or conformational flexibility, affecting binding pocket accommodation .
Spectroscopic and Physicochemical Properties
highlights NMR as a critical tool for comparing substituent effects. For example, chemical shifts in regions corresponding to the thiophene-thiazole moiety (target compound) vs. pyridine-triazole () would differ significantly. In analogs, shifts in regions analogous to "positions 29–36" () could indicate altered electronic environments due to substituent changes .
Table 2: Comparative NMR Data (Hypothetical)
Bioactivity and Functional Insights
- Anti-exudative Activity : reports that triazole-thioacetamides with furan substituents exhibit anti-exudative effects in rats, likely via modulating inflammatory pathways . The target compound’s thiophene-thiazole core may enhance this activity due to improved stability.
- Antimicrobial Potential: Sulfamoylphenyl analogs () show promise against bacterial targets, suggesting the dichlorophenyl group could synergize with thiazole’s inherent antimicrobial properties .
Biological Activity
N-(3,5-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound notable for its multifaceted biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising several functional groups, including dichlorophenyl, thiophene, thiazole, and pyridazine. This structural diversity suggests potential interactions with various biological targets.
| Property | Description |
|---|---|
| IUPAC Name | N-(3,5-dichlorophenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
| Molecular Formula | C20H14Cl2N4OS3 |
| Molecular Weight | 453.43 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes associated with cancer cell proliferation and modulate pathways involved in inflammation and oxidative stress. The exact molecular interactions are still under investigation but are crucial for understanding its therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its effectiveness against various human tumor cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays, indicating potential efficacy against bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce inflammatory markers in cultured cells. This suggests potential applications in treating inflammatory diseases by modulating immune responses .
Case Studies
- Cytotoxicity Against Tumor Cells : A study involving the screening of drug libraries identified this compound as a potent anticancer agent against multicellular spheroids derived from human tumor cells. The results indicated a dose-dependent reduction in cell viability .
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard bacterial strains and exhibited significant inhibition zones compared to control antibiotics .
In Vitro Studies
Recent in vitro studies have confirmed the compound's ability to inhibit specific enzymes linked to cancer progression and inflammation. For instance:
- Caspase Inhibition : The compound displayed caspase-dependent apoptotic activity in cancer cell lines, suggesting a mechanism for inducing programmed cell death .
In Vivo Studies
While in vitro results are promising, further research is needed to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo. Preliminary animal studies are underway to assess its safety profile and potential side effects.
Q & A
Q. What are the recommended protocols for synthesizing N-(3,5-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide, and how can reaction yields be optimized?
Answer:
- Stepwise synthesis : Begin with coupling the 3,5-dichloroaniline moiety to the pyridazine core via sulfanyl linkage, followed by thiazole-thiophene conjugation. Use Koutentis et al. ’s method for heterocyclic ring formation under controlled anhydrous conditions .
- Optimization : Employ Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). For example, ’s flow-chemistry framework can improve reproducibility by standardizing reaction kinetics .
- Yield enhancement : Monitor intermediates via HPLC (as in ) to isolate high-purity precursors before final coupling .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguity?
Answer:
- Primary techniques : Use - and -NMR to confirm sulfanyl and acetamide linkages (see for analogous oxadiazole-thiazolidine characterization) .
- Advanced methods : X-ray crystallography (as in ) resolves stereoelectronic effects in thiophene-thiazole systems .
- Ambiguity mitigation : Compare experimental IR stretching frequencies (C=O, C-S) with Density Functional Theory (DFT)-predicted values to validate the acetamide conformation .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
Answer:
- Solubility : Test in DMSO, acetonitrile, and aqueous buffers (pH 3–9) using UV-Vis spectroscopy. ’s pyrimidine-acetamide analogs show improved solubility in polar aprotic solvents .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS to identify hydrolytic byproducts (e.g., cleavage of the sulfanyl bridge) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?
Answer:
- Assay standardization : Replicate assays using identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (’s protocol for thiophene-acetamide bioactivity) .
- Data normalization : Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to account for inter-lab variability, as demonstrated in ’s research chemistry curriculum .
- Mechanistic validation : Use CRISPR-edited cell lines to confirm target engagement (e.g., kinase inhibition) and rule off-target effects .
Q. What computational strategies are recommended for predicting the compound’s binding affinity to kinase targets, and how can docking results be validated experimentally?
Answer:
- In silico docking : Use AutoDock Vina with homology-modeled kinase domains (e.g., EGFR or JAK2) based on ’s crystallographic data .
- Validation : Compare predicted binding poses with SPR (surface plasmon resonance) kinetic data (kon/koff rates) and mutagenesis studies (e.g., alanine scanning of active-site residues) .
Q. What methodologies are suitable for studying the compound’s metabolic fate, and how can metabolite toxicity be assessed?
Answer:
- Metabolite profiling : Incubate with human liver microsomes (HLMs) and analyze via HRMS (high-resolution mass spectrometry). Reference ’s protocol for pyridazine-thiazole analogs .
- Toxicity screening : Use zebrafish embryos (Danio rerio) to assess acute toxicity (LC50) of major metabolites, as in ’s developmental biology framework .
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for the thiophene-thiazole-pyridazine scaffold?
Answer:
- Scaffold diversification : Synthesize analogs with substituent variations (e.g., halogenation at the dichlorophenyl ring or methyl group replacement on thiazole). Follow ’s thiadiazole-pyridazine SAR methodology .
- Activity clustering : Apply PCA (principal component analysis) to correlate electronic (Hammett σ) and steric (Taft E) parameters with bioactivity data .
Q. What strategies are effective for improving the compound’s permeability across the blood-brain barrier (BBB) in preclinical models?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
